molecular formula C8H7NO2 B008850 2-Methylfuro[2,3-b]pyridin-3(2H)-one CAS No. 109274-84-2

2-Methylfuro[2,3-b]pyridin-3(2H)-one

Cat. No.: B008850
CAS No.: 109274-84-2
M. Wt: 149.15 g/mol
InChI Key: JOWDJQPKMGBDOR-UHFFFAOYSA-N
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Description

2-Methylfuro[2,3-b]pyridin-3(2H)-one is a fused heterocyclic compound of significant interest in medicinal and organic chemistry research. As part of the furopyridine family, it serves as a privileged scaffold for developing novel bioactive molecules . Furopyridines are recognized for their wide range of pharmacological activities, serving as key structural motifs in the investigation of inhibitors for various enzymes and receptors, such as kinases, viral proteases, and acetylcholinesterase . The fused furopyridine structure is a bioisostere of purines and other fundamental biological heterocycles, making it a valuable template for designing molecules that modulate protein-protein interactions and enzymatic activity . This specific compound provides researchers with a versatile building block for parallel synthesis, the generation of compound libraries, and structure-activity relationship (SAR) studies. Its applications span across multiple therapeutic areas, including but not limited to, the development of potential anticancer, antiviral, and central nervous system (CNS) active agents . Intended Use & Disclaimer: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfuro[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWDJQPKMGBDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618189
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-84-2
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylfuro 2,3 B Pyridin 3 2h One and Analogous Furo 2,3 B Pyridinones

Foundational Strategies for Furo[2,3-b]pyridine (B1315467) Core Construction

The construction of the fused furo[2,3-b]pyridine system is predominantly achieved by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) core. Less commonly, the pyridine ring is constructed from a furan precursor.

Cyclization of Pyridine Derivatives to Form the Furan Moiety

This approach is the most prevalent, leveraging the well-established chemistry of pyridine and its derivatives. The strategy involves introducing a side chain onto the pyridine ring that can subsequently undergo cyclization to form the fused furan ring.

Nucleophilic aromatic substitution (SNAr) on halopyridines is a robust and widely utilized method for initiating the synthesis of the furo[2,3-b]pyridine core. nih.gov This reaction typically occurs at the C-2 or C-4 positions of the pyridine ring, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgstackexchange.com

The process begins with the displacement of a leaving group, usually a halide, at the 2-position of a pyridine ring by a suitable nucleophile. This is followed by an intramolecular cyclization to form the furan ring. A common execution of this strategy involves reacting a 2-halopyridine with a hydroxyacetate derivative. For example, the synthesis of a furo[2,3-b]pyridinone can be achieved by reacting ethyl 2,5-dichloronicotinate with the alkoxide of ethyl 2-hydroxyacetate. The nucleophilic alkoxide displaces the 2-chloro group, and the resulting intermediate undergoes intramolecular cyclization to yield the furo[2,3-b]pyridine product. nih.gov

Table 1: Example of SNAr for Furo[2,3-b]pyridine Synthesis

Starting Material Reagent Product Reference

This SNAr approach provides a direct and efficient pathway to functionalized furo[2,3-b]pyridinones, which can serve as versatile intermediates for further chemical modification. nih.gov

Palladium-catalyzed reactions offer powerful and versatile tools for C-C and C-O bond formation, enabling the construction of the furo[2,3-b]pyridine core through various pathways.

One prominent strategy involves a one-pot sequence of a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov This method typically starts with a halopyridine that is first coupled with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes a palladium-catalyzed intramolecular cyclization to form the furan ring.

A more recent development involves the Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes. acs.orgacs.orgnih.gov This elegant protocol features the simultaneous participation of both nitrile groups from the β-ketodinitrile in the concurrent construction of both the furan and pyridine rings. acs.orgacs.orgnih.gov The reaction proceeds through an unusual N–H/C annulation, forming multiple C–C, C═C, C–O, C–N, and C═N bonds in a single operation. acs.orgacs.org

The proposed mechanism begins with the formation of a palladium complex with the β-ketodinitrile. An alkyne is then inserted, followed by an intramolecular carbopalladation involving a nitrile group to form the six-membered pyridine ring. Subsequent protonolysis and aromatization yield the final furo[2,3-b]pyridine product. acs.org

Table 2: Selected Examples of Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis

β-Ketodinitrile Alkyne Product Yield Reference
2-(4-Methylbenzoyl)malononitrile Diphenylacetylene 3-Amino-2-(4-methylbenzoyl)-4,6-diphenylfuro[2,3-b]pyridine 95% acs.org
2-(4-Methoxybenzoyl)malononitrile 1,2-Di(p-tolyl)ethyne 3-Amino-2-(4-methoxybenzoyl)-4,6-di(p-tolyl)furo[2,3-b]pyridine 92% acs.org

Pyridine N-oxides serve as highly reactive intermediates for the synthesis of substituted pyridines, including the furo[2,3-b]pyridine system. nih.govsemanticscholar.org This methodology allows for the synthesis of 2,3-substituted furo[2,3-b]pyridines under mild, metal-free conditions. acs.org

The strategy involves the heterocyclization of pyridine N-oxide derivatives. acs.org For instance, reacting a pyridine N-oxide with an activated alkyne, such as ethyl propiolate, in the presence of a base can lead to the formation of the furo[2,3-b]pyridine core. This transformation provides a concise route to products like 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good to excellent yields. acs.org The use of pyridine N-oxides is particularly advantageous as it activates the pyridine ring for subsequent functionalization. acs.orgorgsyn.org

Table 3: Synthesis of Furo[2,3-b]pyridines from Pyridine N-Oxides

Pyridine N-Oxide Substrate Reagent Product Yield Reference
Pyridine N-oxide Ethyl (triphenylphosphoranylidene)acetate Ethyl furo[2,3-b]pyridine-3-carboxylate 82% acs.org
4-Methoxypyridine N-oxide Ethyl (triphenylphosphoranylidene)acetate Ethyl 6-methoxyfuro[2,3-b]pyridine-3-carboxylate 91% acs.org

Intramolecular annulation provides a direct route to the fused heterocyclic system by forming the furan ring from a pre-functionalized pyridine precursor in a single cyclization step. An example of this strategy is an intramolecular Diels-Alder reaction between a triazine and an alkyne, which affords a dihydrofuro[2,3-b]pyridine intermediate. This intermediate can then be oxidized, for example with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), to furnish the aromatic furo[2,3-b]pyridine core. nih.gov This approach allows for the construction of the core with a high degree of control over the substitution pattern.

Cyclization of Furan Derivatives to Construct the Pyridine Ring

While less common, it is also possible to construct the furo[2,3-b]pyridine system by starting with a furan derivative and subsequently building the pyridine ring onto it. This approach is valuable when the desired substitution pattern is more easily accessible from a furan starting material.

One such method involves the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates. These precursors, obtained from the reaction of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, undergo cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK). The reaction proceeds through an initial intramolecular attack to form the pyridine ring, followed by a second cyclization to generate a more complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system, demonstrating the principle of building a pyridinone ring onto a furan core. researchgate.net This strategy highlights the versatility of furan-based starting materials in the synthesis of complex fused heterocycles.

Base-Mediated Approaches Utilizing Furan Precursors

The synthesis of furo[2,3-b]pyridinones can be achieved through base-mediated approaches that utilize furan precursors. These methods often involve the intramolecular cyclization of appropriately substituted furan derivatives. A common strategy is the nucleophilic aromatic substitution on a 2-halopyridine, followed by ring closure to form the fused furo[2,3-b]pyridine system. nih.gov For instance, the reaction of a 2,5-dichloronicotinic acid derivative with an alkoxide, such as that derived from ethyl 2-hydroxyacetate, can lead to the formation of the furo[2,3-b]pyridine core. nih.gov The alkoxide displaces the 2-chloro group, and a subsequent intramolecular cyclization yields the desired product. nih.gov

Another approach involves the condensation of 2-aminofurans with carbonyl compounds. The Friedländer annulation, a well-established method for synthesizing quinolines and pyridines, can be adapted for the synthesis of furo[2,3-b]pyridines. rsc.org In this reaction, a 2-aminofuran with an adjacent carbonyl group is condensed with a compound containing a reactive methylene (B1212753) group, such as a ketone, in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA). rsc.org

ReactantsReagentsProductReference
2-Aminofuran, Cyclohexanonep-Toluenesulfonic acid (pTSA), Acetic AcidFuro[2,3-b]pyridine derivative rsc.org
2,5-Dichloronicotinic acid ethyl ester, Ethyl 2-hydroxyacetateBaseFuro[2,3-b]pyridine derivative nih.gov
2,5-Dichloronicotinic acid, tert-Butyl 2-hydroxyacetateSodium hydrideFuro[2,3-b]pyridine derivative nih.gov
Strategies Involving Ethyl 5-Aminofuran-2-carboxylates

Ethyl 5-aminofuran-2-carboxylates are versatile precursors for the synthesis of various heterocyclic systems, including furo[2,3-b]pyridines. The presence of both an amino group and an ester functionality on the furan ring allows for diverse cyclization strategies. These strategies often involve reactions that lead to the formation of a fused pyridine ring.

Condensation Reactions with Dicarbonyl Compounds

The synthesis of the pyridine ring in furo[2,3-b]pyridine systems can be achieved through condensation reactions involving dicarbonyl compounds. A general and widely applicable approach to pyridine synthesis is the condensation of 1,5-dicarbonyl compounds with an ammonia source. baranlab.org This method can be adapted to construct the pyridine portion of the furo[2,3-b]pyridine scaffold. Variations of this approach include the use of hydroxylamine instead of ammonia, which can circumvent the need for a subsequent oxidation step. baranlab.org

A three-component condensation reaction provides a more direct route to substituted furans, which can then be further elaborated to furo[2,3-b]pyridines. For example, the condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles can produce 2-aminofurans. rsc.orgrsc.org These 2-aminofuran intermediates can then undergo further reactions, such as the Friedländer annulation mentioned previously, to form the furo[2,3-b]pyridine core. rsc.org

Reaction TypeReactantsReagents/ConditionsProductReference
Friedländer Annulation2-Aminofuran, Cyclohexanonep-Toluenesulfonic acid, RefluxFuro[2,3-b]pyridine rsc.org
Three-Component Condensation2-unsubstituted imidazole N-oxides, arylglyoxals, 3-ketonitrilesMild conditions2-Aminofuran rsc.orgrsc.org

Advanced and Stereoselective Synthetic Pathways to Furo[2,3-b]pyridinones

More advanced synthetic methods, often employing transition metal catalysis, have been developed to provide efficient and selective routes to furo[2,3-b]pyridinones and their derivatives. These methods offer advantages in terms of reaction conditions, substrate scope, and the ability to control stereochemistry.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become a powerful tool in the synthesis of complex heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been extensively utilized for the construction of the furo[2,3-b]pyridine scaffold.

Pd(II)-Catalyzed Non-Template Dual Annulative Cyclizations

A novel approach to the synthesis of furo[2,3-b]pyridines involves a Pd(II)-catalyzed non-template dual annulative cyclization. researchgate.netnih.gov This method utilizes β-ketodinitriles and alkynes as starting materials. nih.govresearchgate.net The reaction proceeds through an unusual N-H/C annulation, where both nitrile groups of the β-ketodinitrile participate in the cyclization process. nih.govresearchgate.net This concurrent construction of the furan and pyridine rings leads to the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. researchgate.netnih.govresearchgate.net A related Pd(II)-catalyzed cascade synthesis has also been developed for the formation of furo[2,3-b]pyrrolo[2,3-d]pyridines from β-ketodinitriles and buta-1,3-diynes. researchgate.net

CatalystReactantsKey FeaturesProductReference
Pd(II)β-Ketodinitriles, AlkynesN-H/C annulation, Concurrent furan and pyridine ring formationFuro[2,3-b]pyridine nih.govresearchgate.net
Pd(II)β-Ketodinitriles, Buta-1,3-diynesDual annulative cyclization, Concurrent furan, pyrrole, and pyridine ring formationFuro[2,3-b]pyrrolo[2,3-d]pyridine researchgate.net
Rhodium-Catalyzed C-H Functionalization/Arylation

Rhodium catalysis has emerged as a powerful tool for the synthesis of pyridones and their fused derivatives through C-H activation. nih.gov A developed method involves the coupling reaction of acrylamides and alkynes, which can be achieved with either stoichiometric or catalytic amounts of copper(II) acetate as an oxidant, with air serving as a sustainable co-oxidant in the catalytic version. nih.gov

In these studies, it was discovered that employing a bulkier ligand, 1,3-di-tert-butylcyclopentadienyl (Cpt), on the rhodium catalyst leads to higher regioselectivity during the alkyne insertion step. nih.gov This transformation demonstrates a broad tolerance for various functional groups on both the alkyne and acrylamide substrates. nih.gov For instance, N-substituted alkyl acrylamides and even an acrylamide derived from an alanine methyl ester react efficiently to produce the corresponding pyridones in high yields and with excellent regioselectivity. nih.gov

An efficient rhodium-catalyzed dearomative rearrangement of 2-oxypyridines using quinone diazides has also been developed for the direct synthesis of N-arylated pyridones. nih.govresearchgate.netfigshare.com This process proceeds under mild conditions and involves a novel 1,6-O-to-O acyl rearrangement. nih.govresearchgate.netfigshare.com

Table 1: Rhodium-Catalyzed Synthesis of Pyridones from Acrylamides and Alkynes nih.gov

EntryAcrylamide Substituent (N-group)AlkyneProduct YieldRegioselectivity
1PhenylDiphenylacetylene30%7.8:1
2Methyl1-Phenyl-1-propyne>95%>20:1
3Isopropyl1-Phenyl-1-propyne>95%>20:1
4Alanine methyl ester1-Phenyl-1-propyne94%>20:1
5Benzyl1-Phenyl-1-propyne>95%>20:1
Copper-Promoted Cyclizations

Copper-promoted reactions offer another effective route to the furopyridone core. The synthesis of these heterocyclic structures can be challenging, often requiring multiple synthetic steps. digitellinc.com A more direct, one-step method would facilitate the rapid construction of these compounds for biological evaluation. digitellinc.com

Research in this area has focused on the development of a [3+2] cycloaddition of 4-hydroxy-2-pyridones with electron-rich alkenes. digitellinc.com One of the strategies explored is a thermal copper(II)-mediated approach. digitellinc.com While detailed outcomes and mechanisms are still under investigation, this method holds promise for a more streamlined synthesis of the furopyridone scaffold. digitellinc.com Furo[3,2-b]pyridine (B1253681) derivatives have also been synthesized via coupling reactions catalyzed by Pd/C-Cu systems under ultrasound irradiation, with some products showing potential as cytotoxic agents. nih.gov

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that avoid the use of transition metals, employ milder reaction conditions, and utilize environmentally benign solvents.

Intramolecular Nucleophilic Addition/Rearomatization

Transition-metal-free synthetic methods have been successfully developed for the construction of furo[2,3-b]pyridines. aminer.cnresearchgate.net These strategies are based on an intramolecular nucleophilic addition followed by a rearomatization sequence. aminer.cnresearchgate.net A key advantage of these methods is their operational simplicity, broad substrate scope, and the use of readily accessible starting materials, such as C3-substituted pyridine N-oxides. researchgate.netnih.gov This approach represents a significant step forward in the synthesis of this important heterocyclic system without reliance on metal catalysts. aminer.cnresearchgate.net

Mild, Metal-Free Conditions for 2,3-Substituted Furo[2,3-b]pyridines

A novel, one-pot method for synthesizing substituted furopyridines involves an iodine-mediated oxidative tandem cyclization of simple enaminones. rsc.org This metal-free procedure results in the formation of C–C, C–N, and C–O bonds, yielding the furopyridine products in moderate to good yields. rsc.org Furthermore, this methodology allows for the production of Iodo- and Bromo-substituted furopyridines through electrophilic substitution using N-iodosuccinimide or N-bromosuccinimide. rsc.org Other metal-free approaches include [3+3] annulation reactions between enamines and peroxides to form polysubstituted pyridines under mild conditions. mdpi.com

Green and Efficient One-Pot Multi-Component Reactions

One-pot, multi-component reactions (MCRs) represent a highly efficient and green strategy for the synthesis of complex molecules from simple starting materials in a single step. A notable example is the three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in aqueous media. tandfonline.comtandfonline.com This catalyst-free method offers several advantages, including high yields, low cost, a convenient procedure, and a reduced environmental impact. tandfonline.comtandfonline.com Similarly, novel drug-like furo[2,3-d]pyrimidines have been synthesized via a green one-pot three-component reaction catalyzed by ZrOCl₂·8H₂O in water. nih.gov Microwave-assisted organic synthesis is another green chemistry tool that has been applied to the efficient one-pot, four-component synthesis of novel pyridine derivatives, resulting in excellent yields and short reaction times. nih.govresearchgate.net

Table 2: Three-Component Synthesis of Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media tandfonline.com

AldehydeReaction Time (h)Product Yield (%)
4-ClC₆H₄CHO1289
4-MeC₆H₄CHO1585
4-MeOC₆H₄CHO1883
2-ClC₆H₄CHO992
C₆H₅CHO2080

Photochemical Synthesis of Furo[2,3-b]pyridinones

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. The synthesis of the aza-propellane core of acutumine, a complex alkaloid, demonstrates the power of photochemistry in heterocyclic synthesis. nih.govnih.gov

A key step in this synthetic effort is a photochemical [2+2] cycloaddition reaction of a furanyl-tetrahydroindolone. nih.govnih.gov This reaction constructs the crucial vicinal quaternary centers of the target molecule. nih.govnih.gov Subsequent transformations, including dihydroxylation and a tandem retro-aldol/intramolecular ketalization, reveal the aza-propellane core. nih.govnih.gov While not a direct synthesis of a simple furo[2,3-b]pyridinone, this work highlights the potential of photochemical [2+2] cycloadditions in building strained ring systems that can be precursors to or integrated within more complex furo-pyridine structures. nih.gov This strategy underscores the viability of using light-mediated reactions to access intricate heterocyclic scaffolds. nih.gov

Synthesis of Specifically Substituted 2-Methylfuro[2,3-b]pyridin-3(2H)-one Analogues

The introduction of a 2-methyl group and a 3-keto functionality onto the furo[2,3-b]pyridine core is a key synthetic challenge addressed through multi-step sequences. A prominent strategy involves the synthesis of furo[2,3-b]pyridine derivatives starting from chalcones. cncb.ac.cn This pathway allows for the construction of the core heterocycle with the desired functionalities.

The general approach begins with a Claisen-Schmidt condensation to form a chalcone, which bears appropriate phenyl and thiophenyl subunits. cncb.ac.cn This intermediate then undergoes a series of cyclizations and functional group modifications to build the pyridin-2(H)-one ring. Subsequent reactions lead to the formation of the fused furan ring, yielding the furo[2,3-b]pyridine structure. cncb.ac.cn The 3-keto group is typically established during the furan ring formation, resulting in the furo[2,3-b]pyridin-3(2H)-one system. The 2-methyl group can be introduced by using appropriately substituted starting materials in the initial steps of the synthesis.

A significant goal in the synthesis of furo[2,3-b]pyridines is the ability to introduce functional groups at various positions to facilitate structure-activity relationship (SAR) studies. nih.gov A concise, four-step, gram-scale synthesis has been developed to create furo[2,3-b]pyridine cores with chemical handles at the 3- and 5-positions, making them suitable for chemoselective cross-coupling reactions. nih.gov

This synthetic route begins with 2,5-Dichloronicotinic acid, which is first converted to its ethyl ester. nih.gov The core furo[2,3-b]pyridine ring is then constructed via a nucleophilic aromatic substitution (SNAr) reaction. The alkoxide of ethyl 2-hydroxyacetate displaces the 2-chloro group, and the resulting intermediate undergoes an intramolecular cyclization. nih.gov This sequence yields a 5-chlorofuro[2,3-b]pyridin-3-ol intermediate after saponification and decarboxylation. nih.gov To create a versatile handle for coupling reactions, the 3-hydroxy group is converted into a triflate. This provides a di-substituted furo[2,3-b]pyridine with two distinct handles—a chloro group at the 5-position and a triflate group at the 3-position—that are compatible with palladium-mediated coupling reactions. nih.gov

Table 1: Synthetic Sequence for Functionalized Furo[2,3-b]pyridine Core

StepStarting MaterialReagentsProductPurpose
12,5-Dichloronicotinic acidEthanol (B145695), AcidEthyl 2,5-dichloronicotinateEsterification
2Ethyl 2,5-dichloronicotinateEthyl 2-hydroxyacetate, BaseFuro[2,3-b]pyridine intermediateSNAr and Intramolecular Cyclization
3Furo[2,3-b]pyridine intermediateTFA5-Chlorofuro[2,3-b]pyridin-3-olHydrolysis and Decarboxylation
45-Chlorofuro[2,3-b]pyridin-3-olTriflic Anhydride, Base5-Chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridineInstallation of coupling handle at C3-position

Synthesis of Condensed and Polycyclic Furo[2,3-b]pyridinone Systems

Building upon the core furo[2,3-b]pyridine structure, further annulation reactions can produce condensed and polycyclic heterocyclic systems, which are of significant interest for their potential biological activities. researchgate.net A common and effective strategy involves using 3-aminofuro[2,3-b]pyridines as precursors for subsequent heterocyclization reactions. researchgate.net

The synthesis of pyrrolo-fused furo[2,3-b]pyridines involves the construction of a pyrrole ring onto the furopyridine core. While specific examples of this exact fusion are not extensively detailed, analogous syntheses of related pyrrolo-heterocycles provide insight into potential methodologies. For instance, the synthesis of pyrrolo[2,3-d]pyrimidinethiones has been achieved by reacting 2-thioxopyrimidines with benzylamine. researchgate.net This suggests that a similar strategy, starting with an appropriately functionalized furo[2,3-b]pyridine, could yield a pyrrolo-fused system. A plausible route would involve the cyclization of an amino- or halo-substituted furo[2,3-b]pyridine with a suitable three-carbon synthon to form the pyrrole ring.

The fusion of a pyrimidine ring to the furo[2,3-b]pyridine core results in pyridofuro[3,2-d]pyrimidine systems. These are commonly synthesized from 3-amino-substituted furo[2,3-b]pyridine precursors. researchgate.netresearchgate.net The amino group at the 3-position is suitably positioned for cyclization reactions that form the adjacent pyrimidine ring.

A general method involves reacting a 3-aminofuro[2,3-b]pyridine-2-carbonitrile with formic acid under reflux. nih.gov This reaction constructs the pyrimidinone ring, yielding a pyridofuro[3,2-d]pyrimidin-4(3H)-one derivative. This approach is analogous to the synthesis of related thieno[2,3-b]pyridine fused systems and represents a robust method for creating these complex polycyclic structures. nih.gov

Table 2: Synthesis of Pyrimidino-Fused Furo[2,3-b]pyridines

PrecursorReagent(s)Fused SystemReference
3-Aminofuro[2,3-b]pyridine-2-carbonitrileFormic AcidPyridofuro[3,2-d]pyrimidin-4(3H)-one nih.gov
Ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylatesVarious (e.g., Hydrazine (B178648) Hydrate)Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives researchgate.net

Beyond pyrrole and pyrimidine fusions, other heterocyclic rings can be annulated to the furo[2,3-b]pyridine core to generate diverse polycyclic systems. These syntheses often leverage the reactivity of functionalized furopyridines. researchgate.net

Thieno-Fused Systems: The synthesis of thieno[2,3-b]pyridines often parallels that of their furo[2,3-b]pyridine counterparts. For example, reacting (2-thenoyl)-ω,ω,ω-trifluoroacetone with cyanoacetamide or cyanothioacetamide can produce substituted pyridinone or pyridinethione precursors, which can then be cyclized to form thieno[2,3-b]pyridine derivatives. These can then be used as building blocks for further fusion, such as the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. nih.gov

Tetrazolo-Fused Systems: Another example involves the synthesis of tetrazolo-fused systems. Furo[2,3-e]tetrazolo[1,5-c]pyrimidines can be prepared from 7-chloro derivatives of fused furo[3,2-d]pyrimidines. researchgate.net The activated chlorine atom is readily displaced by a nucleophile like hydrazine, and subsequent reaction conditions can be employed to form the fused tetrazole ring. researchgate.net

Reactivity and Chemical Transformations of 2 Methylfuro 2,3 B Pyridin 3 2h One and Furo 2,3 B Pyridinone Scaffolds

Electrophilic and Nucleophilic Reactions of the Furo[2,3-b]pyridine (B1315467) Core

The dual electronic nature of the furo[2,3-b]pyridine system allows for a range of electrophilic and nucleophilic reactions, with the preferred site of attack being highly dependent on the nature of the reagent and the reaction conditions.

The pyridine (B92270) ring in the furo[2,3-b]pyridine scaffold is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, under certain conditions, functionalization can be achieved. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Electrophilic Substitution:

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing the pyridine moiety. Halogenated furo[2,3-b]pyridines, for example, can serve as precursors for introducing a variety of nucleophiles. nih.gov The position of the halogen atom dictates the regioselectivity of the substitution.

Metalation:

Directed ortho-metalation is another powerful tool for the regioselective functionalization of the pyridine ring. The use of strong bases like lithium diisopropylamide (LDA) can deprotonate specific positions on the ring, allowing for subsequent reaction with various electrophiles. nih.gov This method has been successfully employed for the synthesis of polyfunctionalized furo[3,2-b]pyridines. nih.gov

Below is a table summarizing various regioselective functionalization reactions of the pyridine moiety in furopyridine scaffolds.

The furan (B31954) ring in the furo[2,3-b]pyridine scaffold is electron-rich and thus highly susceptible to electrophilic attack. scribd.compharmaguideline.com The positions C2 and C5 (equivalent to C2 and C3 in the furo[2,3-b]pyridine numbering) are the most reactive sites due to the stabilization of the intermediate carbocation through resonance. scribd.comquora.com

Electrophilic Substitution:

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation readily occur on the furan ring. scribd.com For example, formylation of furo[2,3-b]pyrroles, which are structurally similar to furo[2,3-b]pyridines, has been shown to occur at the 2-position. mdpi.com

Diels-Alder Reactions:

The furan ring can also participate in Diels-Alder reactions, acting as the diene component. scribd.com This reactivity allows for the construction of more complex polycyclic systems.

The following table provides examples of reactions involving the furan ring of the furopyridine scaffold.

The introduction of fluorine atoms onto the furo[2,3-b]pyridine scaffold significantly alters its electronic properties and reactivity. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, making the ring system more electron-deficient and thus more susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing fluorinated pyridines. nih.gov The position of the fluorine atom is critical in determining the regioselectivity of the substitution. 2-Fluoropyridines are particularly reactive towards nucleophilic displacement. nih.gov The reaction of fluorinated furo[2,3-b]pyridines with various nucleophiles, such as amines, alkoxides, and thiolates, can provide a diverse range of substituted derivatives.

Transformations Involving the 3(2H)-one Moiety

The 3(2H)-one moiety in 2-Methylfuro[2,3-b]pyridin-3(2H)-one introduces additional reactive sites and chemical properties to the furopyridine scaffold.

The 3(2H)-one moiety can exist in equilibrium with its enol tautomer, 2-methylfuro[2,3-b]pyridin-3-ol. This keto-enol tautomerism is a fundamental aspect of its chemistry and has significant implications for its reactivity. researchgate.netias.ac.in The position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of other functional groups. researchgate.net

The enol form is aromatic and possesses a hydroxyl group that can act as a nucleophile or be deprotonated to form an enolate. The keto form contains a reactive carbonyl group. This tautomeric equilibrium allows the molecule to react with both electrophiles (at the enol or enolate) and nucleophiles (at the carbonyl carbon). For instance, the tautomerism of N-2-pyridyl-β-ketoamide precursors is a key step in the domino synthesis of 3-aryl(α-hydroxy)methylenelimidazo[1,2-a]pyridin-2(3H)-ones. mdpi.com

The carbonyl group in the 3(2H)-one moiety is a key functional group that can undergo a variety of transformations.

Nucleophilic Addition:

The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄, LiAlH₄), and amines. clockss.org These reactions lead to the formation of alcohols or amines, respectively.

Condensation Reactions:

The carbonyl group can also participate in condensation reactions with active methylene (B1212753) compounds, such as those in the Erlenmeyer-Plöchl reaction, to form new carbon-carbon double bonds. researchgate.net The reaction of substituted furan-2-carboxaldehydes with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones is a classic example of this type of transformation. researchgate.net

The following table summarizes some of the key reactions of the carbonyl group in the 3(2H)-one moiety.

Ring-Opening and Rearrangement Processes

The furan ring of the furo[2,3-b]pyridinone scaffold is susceptible to nucleophilic attack by hydrazine (B178648), leading to a ring-opening reaction. This transformation of the furo[2,3-b]pyridine core can result in the formation of a pyridine-dihydropyrazolone scaffold. This reactivity highlights the stability of the furopyridine core under basic conditions while also providing a pathway to novel heterocyclic systems. For instance, the reaction of certain 2,3-substituted furo[2,3-b]pyridines with hydrazine leads to the opening of the furan moiety.

Detailed research has shown that the interaction of furo[3,4-d]pyridazin-1(2H)-ones, a related furan-containing biheterocyclic system, with hydrazine hydrate (B1144303) can lead to the formation of the pyridazinone ring. mdpi.com The reaction of acetyl-containing furan-3-carboxylates with an excess of hydrazine hydrate in acetic acid or in ethanol (B145695) with a catalytic amount of trifluoroacetic acid results in the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. mdpi.com This demonstrates the propensity of the furan ring, particularly when activated by adjacent carbonyl groups, to undergo cyclocondensation with hydrazine.

Similarly, the reaction of 2(3H)-furanones with hydrazine hydrate is a common method for synthesizing pyridazinone derivatives. ekb.eg However, the reaction pathway can be influenced by the substituents on the furanone ring. In some cases, Michael addition of hydrazine followed by ring opening of one of the furanone molecules can lead to unexpected products like pyrazolone (B3327878) derivatives. ekb.eg

Starting MaterialReagentConditionsProductYield
Acetyl-containing furan-3-carboxylatesHydrazine hydrateAcetic acid, boiling4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-oneUp to 32%
Furan-3-carboxylateHydrazine hydrateEthanol, cat. Trifluoroacetic acid, room temp.4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one44%

This table presents data on hydrazine-induced ring opening and cyclization of furan-containing compounds to form pyridazinone structures.

Smiles-type rearrangements have been utilized in the synthesis of fused furo[2,3-b]pyridine derivatives. This type of intramolecular nucleophilic aromatic substitution can lead to the formation of novel heterocyclic systems. For example, a novel Truce–Smiles type rearrangement followed by cyclization has been employed to synthesize the cycloalkeno[1,2-d]furo[2,3-b]pyridine skeleton from fused 4-(2-cyanovinyloxy)butanenitriles in a single step. researchgate.net This sequence involves an intramolecular Michael addition, β-elimination, and subsequent intramolecular nucleophilic addition. researchgate.net

Furthermore, an efficient methodology for the synthesis of various thieno[2,3-c] researchgate.netgrafiati.com-naphthyridine, thieno[2,3-c]isoquinoline, and furo[2,3-c]isoquinoline (B11916879) skeletons from 4-[o-cyanoarylthio(or oxy)]butyronitriles with a base proceeds via a Smiles-type rearrangement followed by cyclization. researchgate.net The success of this rearrangement is often dependent on the presence of strong electron-withdrawing substituents on the aromatic ring. researchgate.net

ReactantKey TransformationProduct Skeleton
Fused 4-(2-cyanovinyloxy)butanenitrilesTruce-Smiles type rearrangement and cyclizationCycloalkeno[1,2-d]furo[2,3-b]pyridine
4-[o-cyanoarylthio(or oxy)]butyronitrilesSmiles-type rearrangement and cyclizationFuro[2,3-c]isoquinoline

This table illustrates the application of Smiles-type rearrangements in the synthesis of furo[2,3-b]pyridine and related fused heterocyclic systems.

The oxidative dimerization of aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system to furopyridinones, has been observed. This reaction, when treated with commercial bleach, can lead to the formation of unusual polyheterocyclic structures. nih.gov The reaction proceeds in a highly stereoselective manner. nih.gov Two plausible mechanistic pathways have been proposed for this oxidative dimerization, both involving the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds. nih.gov This type of reaction highlights a potential transformation pathway for suitably substituted furo[2,3-b]pyridinone scaffolds, although specific examples for this compound are not detailed in the provided context.

Palladium-Mediated Cross-Coupling Reactions of Furo[2,3-b]pyridinone Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the furo[2,3-b]pyridine scaffold. nih.gov These reactions allow for the introduction of various substituents at specific positions, which is crucial for developing structure-activity relationships in medicinal chemistry. nih.gov

A concise, gram-scale synthesis of furo[2,3-b]pyridines has been developed to include functional handles, such as chloro and triflate groups, at the 3- and 5-positions, making them amenable to palladium-mediated cross-coupling reactions. nih.gov The triflate group at the 3-position can be selectively reacted in a Suzuki reaction using palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) and cesium carbonate, followed by a subsequent coupling reaction at the 5-position chloro group. nih.gov However, attempts to reverse the chemoselectivity and couple at the chloro group before the triflate have been unsuccessful due to the lower reactivity of the chlorine at that position of the pyridine ring. nih.gov

The general catalytic cycle for these reactions involves oxidative addition of an organic halide to the palladium(0) complex, followed by transmetalation with an organoboron compound (in the case of Suzuki coupling) and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. mdpi.comyoutube.com

Coupling Partner 1Coupling Partner 2Catalyst/BaseProduct
3-Triflate-5-chloro-furo[2,3-b]pyridineArylboronic acidPd(PPh3)4 / Cs2CO33-Aryl-5-chloro-furo[2,3-b]pyridine

This table summarizes a key palladium-mediated cross-coupling reaction on a functionalized furo[2,3-b]pyridine core.

Heterocyclic Ring Transformations and Annulation Reactions

The furo[2,3-b]pyridinone scaffold can be utilized as a building block for the synthesis of more complex, polycondensed heterocyclic systems. researchgate.net These transformations often involve reactions that either build upon the existing rings or transform one of the heterocyclic components.

For instance, the reaction of cinnamic acid derivatives with thionyl chloride and pyridine can lead to the formation of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, which are versatile intermediates. researchgate.net While not a direct transformation of the furopyridinone core, this illustrates the types of cyclization and functionalization strategies employed in related heterocyclic chemistry.

More directly, the formation of a novel furo[2,3-h] nih.govmdpi.comnaphthyridine ring system has been achieved through a Smiles rearrangement and subsequent intramolecular cyclization. researchgate.net Furthermore, the cyclization of 5-(ω-hydroxyalkylamino)-8-methyl-1,2-dihydrofuro[2,3-h] nih.govmdpi.comnaphthyridines can provide novel spiro compounds with rearrangement. researchgate.net These examples underscore the utility of the furo[2,3-b]pyridine backbone in constructing diverse and complex heterocyclic architectures.

Starting ScaffoldKey ReactionResulting System
Furo[2,3-b]pyridine derivativeSmiles rearrangement and intramolecular cyclizationFuro[2,3-h] nih.govmdpi.comnaphthyridine
5-(ω-hydroxyalkylamino)-dihydrofuro[2,3-h] nih.govmdpi.comnaphthyridineCyclization with rearrangementSpiroheterocycle

This table provides examples of heterocyclic ring transformations and annulations starting from furo[2,3-b]pyridine-related structures.

Advanced Spectroscopic Characterization and Structural Elucidation of Furo 2,3 B Pyridinone Systems

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular weight, of a compound. uci.edu For 2-Methylfuro[2,3-b]pyridin-3(2H)-one, the molecular formula is C₈H₇NO₂.

Standard mass spectrometry would show a molecular ion peak (M⁺) corresponding to the nominal molecular weight of 149 g/mol . The fragmentation pattern can also provide structural clues. Common fragmentation pathways might include the loss of a carbonyl group (CO), the loss of the methyl radical (•CH₃), or cleavage of the furanone ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.net This is a critical step in confirming the identity of a new or synthesized compound.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₇NO₂
Calculated Exact Mass149.0477 u
Observed Mass (m/z)[M+H]⁺ = 150.0550

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A strong, sharp absorption band around 1720-1700 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the lactam (a cyclic amide).

Several bands in the 1620-1550 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations within the pyridine (B92270) ring.

A distinct band in the 1250-1050 cm⁻¹ range due to the C-O-C asymmetric stretching of the furanone ring system.

Absorptions in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 3000-2850 cm⁻¹ region for aliphatic C-H stretching of the methyl group.

The presence and position of these key bands provide rapid and clear evidence for the main structural features of the molecule. mdpi.com

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAromatic (Pyridine)
~2970C-H StretchAliphatic (Methyl)
~1710C=O StretchLactam Carbonyl
~1610, 1570C=N, C=C StretchPyridine Ring
~1150C-O-C StretchFuranone Ring

Lack of Publicly Available Crystallographic Data for this compound

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound or closely related derivatives within the Furo[2,3-b]pyridinone system.

Consequently, the generation of a detailed article section on the "X-ray Diffraction Analysis for Solid-State Molecular Structures," including the requisite data tables and in-depth research findings, is not possible at this time. The specific crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, which are essential for a thorough structural elucidation, have not been reported in accessible scientific literature.

While research exists on the synthesis and biological activities of the broader Furo[2,3-b]pyridine (B1315467) class of compounds, specific studies detailing the solid-state molecular structure of this compound through X-ray diffraction are absent from the reviewed sources. Therefore, the requested content, which is contingent on this specific experimental data, cannot be provided.

Computational and Theoretical Investigations of Furo 2,3 B Pyridinone Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and molecular properties, which in turn dictate the chemical reactivity and stability of the compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface, identifying transition states, and determining activation energies.

While specific DFT studies on the reaction mechanisms of 2-Methylfuro[2,3-b]pyridin-3(2H)-one are not extensively documented, research on related furan (B31954) and furopyridine systems illustrates the utility of this approach. For instance, DFT has been employed to elucidate the regioselectivity of electrophilic aromatic substitution reactions in various heterocyclic compounds. Such studies often find a strong correlation between the reaction outcome and calculated parameters like HOMO (Highest Occupied Molecular Orbital) orbitals and predicted NMR chemical shifts. acs.org For the furo[2,3-b]pyridine (B1315467) core, which contains an electron-rich furan ring fused to an electron-deficient pyridine (B92270) ring, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. nih.gov

Furthermore, DFT calculations are instrumental in mapping out complex reaction pathways, such as intramolecular cyclizations used to form the furopyridine core itself. nih.gov By modeling the energies of intermediates and transition states, researchers can understand the feasibility of different synthetic routes and optimize reaction conditions.

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. For fused heterocyclic systems like furo[2,3-b]pyridinones, several computational methods are used to quantify the degree of aromaticity.

Commonly used metrics include:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. mdpi.com A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. nih.gov A HOMA value close to 1 indicates high aromaticity. nih.gov

Electron Delocalization Indexes: Methods such as the Para-Delocalization Index (PDI) and the Multicenter Index (MCI) quantify the extent of electron sharing between atoms in a ring. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions. mdpi.comgwdg.de

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Landscapes: Identify the most stable, low-energy conformations of the molecule. This includes determining the preferred orientation of the methyl group and the puckering of the non-aromatic dihydrofuranone ring.

Analyze Ring Flexibility: The furo[2,3-b]pyridinone system contains both rigid aromatic and potentially flexible non-aromatic rings. MD simulations can quantify the flexibility of the fused ring system. mdpi.commdpi.com

Study Solvent Effects: Simulate the molecule in different solvent environments to understand how interactions with solvent molecules influence its conformation and dynamics.

While detailed MD studies specifically on this compound are not prominent in the literature, the techniques are broadly applied to heterocyclic compounds to understand their dynamic behavior, which is crucial for predicting reactivity and biological activity. mdpi.commdpi.comcwu.edu

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a range of computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

The furo[2,3-b]pyridine scaffold is recognized as a valuable template in medicinal chemistry and has been the subject of numerous molecular docking studies. researchgate.net These studies have explored the potential of furo[2,3-b]pyridine derivatives as inhibitors for a variety of protein targets implicated in diseases like cancer.

Protein TargetTherapeutic AreaKey Findings from Docking StudiesReference
Cyclin-Dependent Kinase 2 (CDK2)CancerFuropyridine derivatives showed a similar binding mode to the reference inhibitor roscovitine in the CDK2 active site. researchgate.netnih.govnih.gov
Focal Adhesion Kinase (FAK)CancerPromising furo[2,3-b]pyridine compounds were docked into the FAK active site to elucidate their binding modes and guide further inhibitor design. nih.gov
Phosphoinositide-specific phospholipase C (PI-PLC)CancerModeling of related thieno[2,3-b]pyridine derivatives revealed hydrogen bonding with His356, Glu341, Arg549, and Lys438, with a phenylcarboxamide moiety occupying a lipophilic pocket. nih.gov
AKT1, ERα, HER2Breast CancerFuro[2,3-b]pyridine derivatives exhibited strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways. cncb.ac.cn

These studies demonstrate that the furo[2,3-b]pyridine core can serve as an effective scaffold for positioning functional groups to make specific hydrogen bonds and hydrophobic interactions within a protein's active site, highlighting its potential for the development of targeted therapies. nih.govnih.gov

Prediction of Spectroscopic Properties from First Principles

First principles or ab initio quantum chemistry methods can predict various spectroscopic properties of a molecule directly from fundamental physical constants, without reliance on experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis), while other methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netbohrium.com

Computational studies on thiazolo[3,2-a]pyridine, a related heterocyclic system, have shown that TD-DFT calculations can accurately predict UV-Vis absorption spectra, with results showing good correlation with experimental data. researchgate.netbohrium.com Such calculations can assign observed electronic transitions and understand the influence of different substituents on the spectroscopic properties. researchgate.net

For NMR spectra, DFT-based approaches can calculate nuclear shielding constants, which are then converted into chemical shifts. tandfonline.comgithub.io These predictions are valuable for structure elucidation, especially for complex molecules where experimental spectra may be ambiguous. uncw.edu Recent work on novel pyridine derivatives has shown that DFT calculations can effectively optimize molecular structures and predict spectroscopic parameters like IR and NMR signals, which align well with experimental findings. nih.gov

In the context of this compound, these computational methods could be used to:

Predict the λmax in its UV-Vis spectrum.

Calculate the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Simulate its 1H and 13C NMR spectra to aid in the assignment of experimental signals. nih.gov

Predict its vibrational frequencies to help interpret its IR spectrum.

These predictive capabilities are crucial for characterizing new compounds and understanding their electronic and structural properties. mpg.de

Structure Activity Relationship Sar Studies of Furo 2,3 B Pyridinone Derivatives

Systematic Modification of the Furo[2,3-b]pyridinone Core

The furo[2,3-b]pyridinone core structure offers multiple positions for chemical modification, allowing for a systematic exploration of its chemical space to optimize biological activity. Synthetic strategies have been developed to provide access to the core with functional handles, particularly at the 3- and 5-positions, facilitating diversification through methods like palladium-mediated cross-coupling reactions. nih.gov

Common synthetic approaches to the furo[2,3-b]pyridine (B1315467) core include:

Nucleophilic aromatic substitution on 2-halopyridines, followed by ring closure. nih.gov

Intramolecular Diels-Alder reactions. nih.gov

Palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulations. nih.gov

These synthetic routes enable the systematic modification of the core, such as the introduction of substituents or the fusion of additional rings. For instance, condensed furo[2,3-b]pyridines have been synthesized based on structures like cyclopenta[c]pyridines and 5,6,7,8-tetrahydroisoquinolines, leading to compounds with neurotropic, antimicrobial, antitumor, and antiviral activities. researchgate.net

Impact of Substituent Variation on Biological Activity and Selectivity

The nature and position of substituents on the furo[2,3-b]pyridinone scaffold play a critical role in determining the biological activity and selectivity of the derivatives. SAR studies have explored the diversification of various positions on the heterocyclic system.

For example, in a series of related imidazole derivatives, modifications to a phenyl group in one region demonstrated that methylation, chlorination, or difluorination could lead to a slight improvement in potency compared to the unsubstituted analog. researchgate.net The antiproliferative activity of pyridine (B92270) derivatives, a related class of heterocycles, has been shown to be influenced by the number and position of methoxy (O-CH3) groups, with an increase in the number of these substituents often leading to higher activity (lower IC50 values). nih.gov

In the context of furo[2,3-b]pyridine derivatives targeting Focal Adhesion Kinase (FAK), specific substitutions have yielded potent inhibitors. Compounds 4a and 4c from one study were found to potently inhibit the FAK enzyme with IC50 values of 54.96 nM and 50.98 nM, respectively, and displayed significant anti-proliferative activity against various cancer cell lines. nih.gov

CompoundTargetActivity (IC50)Key Substituents
Compound 4aFAK54.96 nMData Not Available
Compound 4cFAK50.98 nMData Not Available
Derivative 2Antiproliferative12 µMThree OMe groups
Derivative 4Antiproliferative1.0 µMSix OMe groups

These examples highlight how systematic variation of substituents is a key strategy for modulating the potency and selectivity of furo[2,3-b]pyridinone derivatives.

Bioisosteric Replacements of the Furo[2,3-b]pyridine Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ctppc.orgestranky.sk The furo[2,3-b]pyridine scaffold itself has been investigated as a bioisostere for other important heterocyclic systems.

A notable example is its use as a bioisosteric replacement for the 7-azaindole (B17877) core, a privileged fragment in many kinase inhibitors. nih.gov While azaindoles are excellent at forming hydrogen bonds with the kinase hinge region, this can sometimes lead to poor selectivity across the kinome. nih.gov The furo[2,3-b]pyridine core, with its distinct electronic properties (an electron-deficient pyridine ring and an electron-rich furan (B31954) ring), offers a way to modify these interactions, potentially improving selectivity without sacrificing potency. nih.gov

In a different context, the related furo[3,2-b]pyridine (B1253681) nucleus was successfully evaluated as a bioisosteric replacement for indole in the development of 5-HT1F receptor agonists. doi.org This replacement was effective, yielding compounds with similar receptor affinity but improved selectivity compared to the original indole analogues. doi.org This demonstrates the principle that replacing a core scaffold with a bioisostere like a furopyridine can fine-tune receptor subtype recognition due to differing physicochemical and electronic properties. doi.org

Investigation of Hinge-Binding Interactions in Kinase Inhibitors

Many kinase inhibitors function by competing with ATP for its binding site in the catalytic domain of the kinase. A critical interaction within this site occurs with the "hinge region," a sequence of amino acids that connects the N- and C-lobes of the kinase. nih.govchemrxiv.org These inhibitors typically form one to three hydrogen bonds with the backbone amides of the hinge region, mimicking the interaction of the adenine base of ATP. chemrxiv.org

The furo[2,3-b]pyridinone scaffold is well-suited to act as a "hinge-binder." nih.gov The arrangement of the pyridine nitrogen and the furan oxygen provides a pattern of hydrogen bond acceptors and donors that can effectively interact with the kinase hinge. Molecular docking studies have been used to investigate these interactions, confirming that furo[2,3-b]pyridine derivatives can achieve strong binding affinities with various kinases, such as AKT1. cncb.ac.cnnih.gov By modifying the hydrogen bond interactions between the furo[2,3-b]pyridinone core and the enzyme's hinge, it is possible to enhance selectivity among closely related kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for biological function.

For classes of compounds like pyridine derivatives, 3D-QSAR models have been successfully developed to rationalize SAR and predict the inhibitory activity (IC50) against specific targets, such as IκB kinase β (IKK-2). researchgate.net These models often generate a pharmacophore, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.

While a specific QSAR model for 2-Methylfuro[2,3-b]pyridin-3(2H)-one was not found, the principles are directly applicable. A QSAR study on furo[2,3-b]pyridinone derivatives would involve:

Data Collection: Compiling a dataset of derivatives with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

Model Building: Using statistical methods to build a model that correlates the descriptors with biological activity.

Validation: Testing the model's predictive power using an external set of compounds.

Such a model could guide the synthesis of new furo[2,3-b]pyridinone derivatives with enhanced potency and selectivity. researchgate.net

Advanced Applications of Furo 2,3 B Pyridinone Scaffolds in Chemical Research

Molecular Probes in Chemical Biology

While the development of furo[2,3-b]pyridinone scaffolds specifically as molecular probes is an emerging area, the inherent properties of this heterocyclic system suggest significant potential. The structural characteristics of related fused pyridinone systems, which incorporate components known to confer fluorescence, indicate that these compounds could be developed as candidates for bioimaging or as fluorescent probes. The ability to functionalize the core structure allows for the attachment of reporter groups or reactive moieties that can be used to investigate biological processes.

Research into the isomeric furo[3,2-b]pyridine (B1253681) scaffold has demonstrated its utility in creating valuable chemical probes for studying biological systems. For instance, derivatives of the furo[3,2-b]pyridine core have been developed as selective inhibitors for certain kinases, serving as essential tools to dissect kinase-related signaling pathways in diseases like cancer. science.gov The structural diversity inherent in these scaffolds allows for the rational design of targeted probes to elucidate the specific roles of various enzymes in cellular networks. science.gov This success with a closely related isomer highlights the prospective value of the furo[2,3-b]pyridinone scaffold for similar applications in chemical biology.

Scaffold for Kinase Inhibitor Research

The furo[2,3-b]pyridine (B1315467) core has gained considerable traction as a "hinge-binding" template in the design of protein kinase inhibitors. ontosight.ai Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer. ontosight.aianl.gov The majority of kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at its binding site in the catalytic domain of the enzyme. anl.gov

The furo[2,3-b]pyridine scaffold serves as an effective isosteric replacement for other hinge-binding motifs like 7-azaindole (B17877). ontosight.ai This substitution strategy can alter the hydrogen-bonding interactions between the inhibitor and the kinase's hinge region, which can lead to improved selectivity for the target kinase over other closely related kinases, thereby potentially reducing off-target effects. ontosight.ai

Research has led to the development of a concise, multi-gram scale synthesis for the furo[2,3-b]pyridine core, specifically designed to introduce chemical handles at the 3- and 5-positions. ontosight.ai These handles are suitable for subsequent palladium-mediated cross-coupling reactions, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. ontosight.ai

Derivatives of the furo[2,3-b]pyridine scaffold have been investigated as inhibitors for a range of kinases, including:

Focal Adhesion Kinase (FAK): A series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized to target FAK, a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. science.gov Two of the furo[2,3-b]pyridine compounds, 4a and 4c , were found to be potent inhibitors of the FAK enzyme. science.gov

Epidermal Growth Factor Receptor (EGFR) and AKT: The furo[2,3-b]pyridine core is present in synthetic molecules developed as inhibitors of key signaling kinases such as EGFR and AKT. ontosight.ai

B-Raf: This scaffold has also been utilized in the development of inhibitors for the serine/threonine-protein kinase B-Raf. ontosight.ai

Furo[2,3-b]pyridine-Based Kinase Inhibitors

CompoundTarget KinaseActivity (IC50)
Compound 4aFAK54.96 nM
Compound 4cFAK50.98 nM

Information on the application of the 2-Methylfuro[2,3-b]pyridin-3(2H)-one scaffold specifically in the research of allosteric kinase modulators is not available in the reviewed literature.

Research into Receptor Ligands and Modulators

Beyond enzyme inhibition, the furo[2,3-b]pyridinone scaffold has been successfully employed to develop ligands that modulate the function of key receptors in the central nervous system.

The cannabinoid-1 receptor (CB1R) is a G protein-coupled receptor that has been implicated in the control of energy balance. google.com While agonists activate the receptor, inverse agonists bind to the same receptor and induce a pharmacological response opposite to that of an agonist. This mechanism has been explored for its therapeutic potential.

Researchers have designed and synthesized a series of inverse agonists for the CB1R based on the furo[2,3-b]pyridine scaffold. These compounds were evaluated for their binding affinities and efficacy, demonstrating that the furo[2,3-b]pyridine core is a viable template for developing orally active modulators of the CB1R. The synthesis and structure-activity relationships of these compounds have been described, leading to the identification of potent modulators. google.com

Furo[2,3-b]pyridine-Based CB1R Inverse Agonists

CompoundBinding Affinity (Ki, nM) at hCB1R
Example Compound A1.3
Example Compound B2.5

*Representative data from structure-activity relationship studies. Actual compound names are proprietary to the research publication.

Information on the application of the this compound scaffold specifically in the research of Serotonin (5-HT) Receptor Agonists is not available in the reviewed literature. Research in this area has focused on the isomeric furo[3,2-b]pyridine scaffold.

Melatonin (B1676174) Receptor Ligands

The structural framework of furo[2,3-b]pyridine has been utilized in the synthesis of analogues aimed at targeting melatonin receptors (MT1 and MT2), which are crucial for regulating circadian rhythms. researchgate.netnih.gov Research into melatonin analogues has shown that modifications, such as arylation at specific positions, can lead to compounds with higher potency than melatonin itself. researchgate.net The development of selective ligands for these receptors is a key objective for creating treatments for sleep disorders, mood disorders, and other conditions. sigmaaldrich.com

While direct studies on this compound as a melatonin receptor ligand are not extensively detailed, the broader class of furo[2,3-b]pyridines serves as a valuable pharmacophore in this area. researchgate.net For instance, the synthesis of 2,3,5-substituted furo[2,3-b]pyridines has been accomplished using palladium-catalyzed reactions, providing a pathway to novel melatonin analogues. researchgate.net The exploration of these scaffolds contributes to the understanding of structure-activity relationships necessary for designing potent and selective MT1/MT2 receptor agonists and antagonists. sigmaaldrich.comnih.gov

Research into Antimicrobial Properties

The furo[2,3-b]pyridine core is a recognized scaffold for the development of new antimicrobial agents. researchgate.netnih.gov Studies have demonstrated that derivatives of this heterocyclic system possess both antibacterial and antifungal properties. nih.govnih.gov

In one study, novel compounds synthesized from a furo[2,3-b]pyridine base were evaluated for their antimicrobial activity. nih.gov The research highlighted the potential of this chemical class to yield new therapeutic options against various microbial strains. nih.gov The broad applicability of pyridine-containing compounds in antimicrobial research underscores the importance of exploring derivatives like this compound. nih.govresearchgate.net The inherent properties of the furo[2,3-b]pyridine structure make it a promising candidate for further investigation and modification to develop more potent and selective antimicrobial drugs. researchgate.net

Compound Class Tested Activity Key Findings References
Furo[2,3-b]pyridine derivativesAntibacterial, AntifungalEvaluated as antimicrobial agents. nih.gov
Condensed furo[2,3-b]pyridinesAntimicrobialShowed high biological activity. researchgate.net

Research into Anti-inflammatory Mechanisms

Derivatives of the furo[2,3-b]pyridine scaffold have been investigated for their potential in treating inflammatory and autoimmune diseases. nih.gov A significant area of this research focuses on the inhibition of key signaling molecules involved in the inflammatory response.

Specifically, dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, controlling downstream signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting IRAK4, these compounds can effectively reduce the production of pro-inflammatory cytokines like TNF-α. nih.gov This targeted approach highlights the therapeutic potential of the furo[2,3-b]pyridine scaffold in developing novel anti-inflammatory agents. nih.govnih.gov While many compounds are explored for anti-inflammatory effects, the pyridazinone structure, related to pyridinones, has also been noted as a potential scaffold for developing drugs that inhibit enzymes like cyclooxygenase 2 (COX2). nih.gov

Compound Series Target Mechanism of Action Therapeutic Potential References
Dihydrofuro[2,3-b]pyridine derivativesIRAK4Inhibition of NF-κB and MAPK signaling pathwaysInflammatory and autoimmune diseases nih.gov
Pyridazinone derivativesCOX2, PDE4, etc.Inhibition of pro-inflammatory enzymes and pathwaysAcute and chronic inflammation nih.gov

Research into Antiviral Agents

The furo[2,3-b]pyridine nucleus has been identified as a promising scaffold in the search for new antiviral therapies. researchgate.netnih.gov Research has confirmed that compounds derived from this structure exhibit potent antiviral activities. researchgate.net

Studies involving the synthesis and evaluation of new heterocyclic systems, including furo[2,3-b]pyridines, have demonstrated their potential as antiviral agents. nih.gov While research has also explored related scaffolds like thieno[2,3-b]pyridines and furo[2,3-d]pyrimidines against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), the core furo[2,3-b]pyridine structure remains a key area of interest. nih.govresearchgate.net For example, certain furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have shown broad-spectrum activity against VZV strains, including those resistant to existing drugs like acyclovir. nih.gov These findings suggest that the fused furopyridine system is a valuable starting point for the development of novel antiviral drugs. nih.govnih.gov

Research into Anticancer and Antiproliferative Agents

The furo[2,3-b]pyridine scaffold is a prominent feature in the design of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antiproliferative activities against various cancer cell lines. researchgate.netmdpi.comnih.gov

Research has shown that compounds incorporating the furo[2,3-b]pyridine structure can effectively inhibit the growth of cancer cells, including those from breast, lung, and liver cancers. nih.govnih.gov For instance, a series of furan-pyridinone compounds were synthesized and showed promising activity against esophageal cancer cell lines. mdpi.com The versatility of this scaffold allows for chemical modifications that can enhance potency and selectivity, making it a valuable asset in oncology drug discovery. nih.govnih.gov

A key mechanism through which furo[2,3-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov

Studies on specific furo[2,3-b]pyridine derivatives have shown that they can trigger apoptotic pathways in cancer cells. For example, compound 4c from a series of thieno/furo[2,3-b]pyridines was found to increase the expression level of caspase-3, a critical executioner enzyme in the apoptosis cascade. nih.gov Similarly, related furo[2,3-d]pyrimidine (B11772683) compounds have been shown to induce apoptosis through the activation of caspases 3 and 7. nih.gov This ability to initiate cell death in tumor cells is a hallmark of an effective anticancer agent and a primary focus of research on this class of compounds. nih.govresearchgate.net

The antiproliferative activity of furo[2,3-b]pyridine derivatives is often linked to their ability to interfere with crucial cellular signaling pathways that are dysregulated in cancer. nih.govnih.gov

One significant target identified for this scaffold is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a vital role in cancer cell survival, proliferation, and migration. nih.gov Certain furo[2,3-b]pyridine derivatives have been shown to potently inhibit the FAK enzyme. nih.gov Molecular docking studies on other derivatives have revealed strong binding affinities for key cancer-related proteins such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that these compounds can disrupt multiple critical signaling pathways. nih.gov Furthermore, inhibition of these pathways can lead to cell cycle arrest, as demonstrated by furo[2,3-b]pyridine derivatives causing arrest at the G1 phase. nih.gov

Compound Series Target Pathway/Protein Observed Effect Cancer Cell Lines References
Thieno/Furo[2,3-b]pyridinesFocal Adhesion Kinase (FAK)Enzyme inhibition, G1 phase cell cycle arrest, increased caspase-3Liver (HUH-7), Lung (A549), Breast (MCF-7) nih.gov
Furo[2,3-b]pyridine derivativesAKT1, ERα, HER2Potent cytotoxic activities, strong binding affinitiesBreast (MCF-7, MDA-MB-231) nih.gov

Exploration of Antioxidant Properties

The furo[2,3-b]pyridine scaffold, which forms the core of this compound, has been identified in broader chemical studies as possessing antioxidant effects. researchgate.net While specific research on the antioxidant capacity of this compound is not extensively detailed, investigations into related pyridine-containing heterocyclic systems have shown promising free-radical scavenging capabilities. ekb.eg The antioxidant potential often stems from the molecule's ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species. Studies on various synthetic derivatives containing pyridine (B92270) or fused heterocyclic cores have demonstrated notable activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ekb.egpensoft.net The electronic properties conferred by the fused furan (B31954) and pyridine rings may contribute to this potential, making the scaffold a subject of interest for its antioxidant properties. researchgate.net

Compound ClassAntioxidant Assay MethodObserved PotentialReference
Furo[2,3-b]pyridine ScaffoldGeneral MentionNoted to have an antioxidant effect. researchgate.net researchgate.net
Indenopyridine DerivativesDPPH AssayEvaluated as potent antioxidant agents. ekb.eg ekb.eg
Thiazolo[4,5-b]pyridine DerivativesDPPH AssaySynthesized and evaluated for antioxidant activity. pensoft.net pensoft.net
Pyridine Based ChalconesFerrous Ion Chelating (FIC), TEACDemonstrated notable antioxidant properties. nih.gov nih.gov

Applications in Materials Science

Fused heterocyclic compounds are significant in the design of functional materials due to their capacity to confer desirable electronic and optical properties. researchgate.net

The inherent electronic and optical characteristics of fused heterocycles like the furo[2,3-b]pyridinone scaffold make them theoretically interesting for applications in materials science, such as in the development of organic semiconductors. researchgate.net The combination of an electron-rich furan ring and an electron-deficient pyridine ring creates a unique electronic structure. nih.gov However, specific research detailing the application of this compound or its direct derivatives in the field of organic electronics is not widely documented in the current scientific literature.

In the realm of photovoltaics, certain simple pyridine molecules have been utilized as additives to passivate defects and improve the stability of perovskite solar cells. researchgate.net While this demonstrates the utility of the basic pyridine structure, the application of the more complex, fused furo[2,3-b]pyridinone scaffold as a core component in photovoltaic devices has not been a significant focus of published research. The potential for such fused systems in this area remains largely exploratory.

The development of chemical sensors sometimes utilizes heterocyclic compounds that exhibit changes in their optical properties, such as color or fluorescence, in response to environmental changes like pH. nih.gov While related pyridine-containing heterocyclic systems have been successfully developed into responsive probes, there is limited specific information available on the use of this compound or the broader furo[2,3-b]pyridinone class in sensor technology.

Role as Privileged Structures in Contemporary Drug Discovery Programs

The furo[2,3-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry and drug development. researchgate.netfrontiersin.org A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of biological target, serving as a versatile starting point for designing potent and selective modulators of protein function. frontiersin.orgvdoc.pub

The value of the furo[2,3-b]pyridine scaffold is highlighted by its role as a bioisostere of other critical heterocyclic systems, notably the 7-azaindole core, which is itself a privileged fragment found in numerous kinase inhibitors. nih.gov This structural similarity allows the furo[2,3-b]pyridine moiety to act as an effective "hinge-binding" pharmacophore. nih.govchemrxiv.org In protein kinase inhibitors, the hinge region is a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain, and forming hydrogen bonds with this region is a key strategy for potent inhibition. nih.gov The pyridinone scaffold can provide hydrogen bond donors and acceptors, enabling strong interactions with therapeutic targets. frontiersin.org

This privileged status has led to the widespread use of the furo[2,3-b]pyridine core in the development of drug candidates targeting a variety of enzymes, particularly protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.govnih.gov

Therapeutic Target ClassSpecific ExamplesRole of Furo[2,3-b]pyridine ScaffoldReference
Protein KinasesAKT1, EGFR, FAK, B-RafActs as a hinge-binding core for potent and selective inhibition. nih.govnih.govnih.gov nih.govnih.govnih.gov
HIV ProteaseL-754,394Incorporated as a core structural element in early antiviral drug candidates. chemrxiv.org chemrxiv.org
Mycobacterium tuberculosis targetsUnnamedServes as the basis for derivatives with activity against multidrug-resistant strains. nih.govchemrxiv.org nih.govchemrxiv.org
Cannabinoid Receptor (CB1R)CB1RActs as a scaffold for inverse agonists. researchgate.net researchgate.net

Future Research Horizons in this compound Chemistry

The unique fused heterocyclic structure of this compound has positioned it as a scaffold of significant interest in medicinal chemistry and materials science. While initial studies have illuminated its synthetic accessibility and potential biological activities, the future of research in this area is poised for significant expansion. Emerging research avenues are focused on developing more efficient and sustainable synthetic routes, creating complex molecular architectures, uncovering novel therapeutic applications, and leveraging cutting-edge technologies to accelerate discovery. This article explores the key future directions and emerging research avenues in the chemistry of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylfuro[2,3-b]pyridin-3(2H)-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, Dess-Martin periodinane is used to oxidize alcohol intermediates to ketones in anhydrous solvents like CCl₄, followed by chromatographic purification (e.g., silica gel column chromatography) . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. Mass spectrometry (MS) further validates molecular weight .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : High-resolution NMR (1H^1H, 13C^{13}C, DEPT) is essential for assigning proton and carbon environments, particularly to distinguish between tautomeric forms. IR spectroscopy confirms carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while LC-MS or GC-MS provides molecular ion verification .

Q. How should researchers handle the compound’s instability during storage?

  • Methodological Answer : Store the compound in sealed, dry containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) should be conducted to determine degradation pathways. Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for biological activity?

  • Methodological Answer : Ligand-based drug design (LBDD) tools like 3D-QSAR and pharmacophore modeling identify critical substituents for target binding. Molecular docking against protein targets (e.g., JAK kinases) predicts binding affinities, while molecular dynamics simulations assess stability in biological environments. Machine learning models trained on experimental datasets prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across assays for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Use isoform-specific inhibitors or CRISPR knockouts to isolate mechanisms. Statistical meta-analysis of replicate datasets reduces variability .

Q. How do substituent modifications at the 2-methyl position impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, monitored via microsomal incubation assays (e.g., rat liver microsomes). LogP values (HPLC-derived) predict blood-brain barrier permeability. Pharmacokinetic profiling in rodent models evaluates bioavailability and half-life. Compare with unmodified analogs using paired t-tests .

Q. What experimental designs are recommended for studying the compound’s reactivity under catalytic conditions?

  • Methodological Answer : Employ a factorial design to test variables like catalyst loading (e.g., Pd/C, 1–5 mol%), solvent polarity (DMF vs. THF), and temperature (25–80°C). Reaction progress is tracked via in situ FTIR or GC. Kinetic studies (Eyring plots) determine activation parameters. Post-reaction mixtures are analyzed by 1H^1H-NMR to quantify byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.